N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-14-4-3-5-18(10-14)25-20(28)11-19-12-30-22(26-19)31-13-21(29)24-17-8-6-16(7-9-17)23-15(2)27/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLOLBJWBHGWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Acetamide Group: This step involves the acetylation of an amine group using acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the thiazole derivative with the acetamidophenyl derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific target. Generally, it could interact with enzymes or receptors, modulating their activity. The thiazole ring and the acetamide group are likely involved in binding to the target site, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Thioacetamide Derivatives
Key Examples :
- Compound 9 (): 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide. Yield: 90% | Melting Point: 186–187°C. Features a chlorobenzylidene group and thioxoacetamide moiety. Higher yield compared to analogs, likely due to electron-withdrawing substituents enhancing reaction efficiency .
- N-(4-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (): Molecular Formula: C₂₂H₂₃N₃O₃S₂ | Molecular Weight: 441.4. Structural similarity to the target compound, with a methoxybenzyl group instead of acetamidophenyl. The p-tolylamino group may enhance lipophilicity compared to m-tolylamino .
Comparison :
Thiazolidinone derivatives (e.g., Compound 9) often exhibit higher melting points due to increased crystallinity from hydrogen bonding .
Piperazine-Linked Thiazole Acetamides
- Compound 13 : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide.
- Yield : 75% | Melting Point : 289–290°C | MW : 422.53.
- Compound 15 : 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide.
- Yield : 72% | Melting Point : 269–270°C | MW : 410.51.
Comparison :
Piperazine-linked analogs demonstrate how electron-donating groups (e.g., methoxy in Compound 13) increase melting points, while halogens (e.g., fluoro in Compound 15) may enhance metabolic stability . The target compound lacks a piperazine ring but shares a thiazole-acetamide core, suggesting possible overlap in biological targets.
Quinazolinone-Thioacetamide Hybrids
- Compound 5 : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide.
- Yield : 87% | Melting Point : 269.0°C.
- Compound 8 : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide.
- Yield : 91% | Melting Point : 315.5°C.
Comparison :
Quinazolinone derivatives exhibit significantly higher melting points than thiazole analogs, likely due to extended π-conjugation and hydrogen bonding. The sulfamoyl group in Compound 5 may confer solubility advantages, whereas the target compound’s m-tolylamino group could prioritize membrane permeability .
Triazole and Benzo[d]thiazole Derivatives
Key Examples :
- Compound 11c (): 2-(4-((Quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide. Synthesized via click chemistry (72% yield), highlighting modern synthetic efficiency compared to traditional methods .
- Compound from : N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide. Yield: 34% | Melting Point: 239–240°C.
Comparison :
Benzo[d]thiazole derivatives () show lower yields, possibly due to steric challenges .
Biological Activity
N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by various studies and data tables.
Chemical Structure and Properties
The compound features a thiazole moiety, an acetamide functional group, and a substituted aromatic ring. The structural formula can be represented as:
This structure suggests potential interactions with biological targets due to the presence of multiple functional groups that can participate in hydrogen bonding and hydrophobic interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process can be summarized as follows:
- Formation of Thiazole Ring : The thiazole component is synthesized through condensation reactions involving appropriate thioketones.
- Acetamide Coupling : The acetamide group is introduced via acylation reactions.
- Final Assembly : The final compound is obtained through coupling reactions involving the thiazole derivative and the acetamidophenyl moiety.
Anticancer Properties
Recent studies have indicated that compounds with similar thiazole structures exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the intrinsic pathway, which involves the activation of caspases and modulation of Bcl-2 family proteins .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may trigger apoptotic pathways in cancer cells.
- Interaction with Signaling Pathways : It may interfere with signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10 | ROS generation |
| A549 (Lung Cancer) | 12 | Inhibition of cell proliferation |
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, attributed to apoptosis mediated by increased caspase activity .
- Mechanistic Insights : Another investigation revealed that the compound effectively reduces the expression levels of anti-apoptotic proteins such as Bcl-xL while increasing pro-apoptotic factors, indicating a shift towards apoptosis in treated cells .
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for preparing this compound, and what catalysts or conditions are critical for its formation? The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiazole-thioacetamide derivatives are typically prepared by reacting thiol-containing intermediates (e.g., 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol) with 2-chloroacetamide derivatives in the presence of potassium carbonate as a base (yields: 68–91%) . Key catalysts include triethylamine for facilitating coupling reactions .
Advanced: How can reaction yields be optimized when varying substituents on the thiazole or acetamide moieties? Yields depend on steric and electronic effects of substituents. For instance, para-substituted tolyl groups (e.g., 4-tolyl) in similar compounds achieve higher yields (91%) compared to meta-substituted analogs (69%) due to reduced steric hindrance . Optimizing solvent polarity (e.g., dimethyl ketone vs. ethanol) and reaction time (monitored via TLC) can further improve efficiency .
Structural Characterization
Basic: What spectroscopic methods are used to confirm the structure of this compound?
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and thioamide bonds (C-S at ~600–700 cm⁻¹) .
- NMR : ¹H NMR confirms aromatic protons (δ 6.5–8.5 ppm) and acetamide NH (δ ~10 ppm). ¹³C NMR resolves thiazole carbons (δ ~160–180 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+1]⁺ at m/z 416.15) and elemental analysis (C, H, N within ±0.1% of theoretical values) validate purity .
Advanced: How can crystallographic data resolve ambiguities in tautomeric forms or stereochemistry? Single-crystal X-ray diffraction (SC-XRD) determines bond lengths and angles (e.g., C–S bond: ~1.7 Å, confirming thioether linkage). For analogs like N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazolyl)acetamide, SC-XRD revealed planar geometry in the thiazole ring and hydrogen-bonding networks stabilizing the structure .
Biological Activity Profiling
Basic: What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential? CK1 inhibition can be assessed using ATP-competitive enzyme assays with fluorogenic substrates (e.g., ADP-Glo™ Kinase Assay). IC₅₀ values for related thiazole-acetamides range from 0.1–10 µM, depending on substituents .
Advanced: How do structural modifications influence selectivity against mutant kinases? Derivatives with trifluoromethyl groups (e.g., 6-(trifluoromethyl)benzo[d]thiazol-2-yl) show enhanced selectivity for CK1 mutants (e.g., CK1δ-T220A) due to improved hydrophobic interactions in the ATP-binding pocket .
Structure-Activity Relationship (SAR) Studies
Basic: Which substituents on the thiazole ring correlate with improved bioactivity? Electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 4-position of the thiazole enhance kinase inhibition by increasing electrophilicity and binding affinity .
Advanced: How can computational modeling guide SAR for this compound? Molecular docking (e.g., AutoDock Vina) using CK1δ crystal structures (PDB: 5LKK) predicts binding poses. Parameters include:
- Grid box centered on the ATP-binding site (40 ų).
- Scoring functions prioritize hydrogen bonds (e.g., acetamide NH with Glu156) and π-π stacking (thiazole with Phe26) .
Data Contradiction Analysis
Basic: How should researchers address discrepancies in reported melting points or yields? Variations arise from impurities or crystallization solvents. For example, recrystallization in ethanol vs. toluene alters melting points by up to 10°C . Purity should be verified via HPLC (>95%) and differential scanning calorimetry (DSC).
Advanced: Why do similar compounds show opposing trends in bioactivity despite structural homology? Subtle differences (e.g., ortho vs. para substituents) can alter conformational flexibility. For instance, ortho-methyl groups in N-(2-tolyl)acetamide derivatives reduce activity due to steric clashes in the kinase active site, whereas para-methyl analogs retain potency .
Stability and Degradation
Advanced: What conditions accelerate hydrolytic degradation of the thioacetamide bond? The thioacetamide bond is susceptible to alkaline hydrolysis (pH >10). Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days in pH 7.4 buffers but >20% degradation at pH 12 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
